

Application Notes and Protocols for 16:0-17:0 Cyclo PC Standards

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Compound of Interest

Compound Name: 16:0-17:0 Cyclo PC

Cat. No.: B15548574

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the commercial sources, purity, and analytical protocols for **16:0-17:0 Cyclo PC** (1-palmitoyl-2-(9,10-methylene)heptadecanoyl-sn-glycero-3-phosphocholine). This unique cyclopropane-containing phospholipid offers potential applications in the study of bacterial membrane mimics, host-pathogen interactions, and the development of novel drug delivery systems.

Commercial Sources and Purity

The availability of high-purity **16:0-17:0 Cyclo PC** standards is crucial for accurate and reproducible research. Several commercial suppliers offer this lipid standard, with purity typically assessed by thin-layer chromatography (TLC).

Supplier	Product Name	Catalog Number (Example)	Purity	Formulation	Storage
Avanti Polar Lipids	16:0-17:0 cyclo PC	857501P	>99% (TLC) [1]	Powder	-20°C[1]
Blue Tiger Scientific	16:0-17:0 Cyclo PC	B2017967	Research Grade[2]	Lyophilized Powder	-20°C[2]
Merck (distributor for Avanti)	16:0-17:0 cyclo PC	857501P	>99% (TLC) [1]	Powder	-20°C[1]
Molecular Depot	16:0-17:0 Cyclo PC	-	High Quality	-	-

Biological Significance and Potential Applications

Cyclopropane fatty acids (CFAs) are commonly found in the membrane phospholipids of many bacteria.[3] Their formation is a post-synthetic modification of unsaturated fatty acid chains and is catalyzed by CFA synthase.[3] This modification alters the fluidity and stability of bacterial membranes, often as a response to environmental stresses such as acidity or high temperature.[4]

For researchers in drug development, **16:0-17:0 Cyclo PC** can be utilized in several areas:

- **Antimicrobial Drug Development:** Understanding the role of CFAs in bacterial membrane integrity can aid in the design of novel antibiotics that target CFA synthase or disrupt the function of CFA-containing membranes.[4]
- **Host-Pathogen Interactions:** Bacterial lipids, including those with cyclopropane moieties, can interact with host cell membranes and modulate immune responses.[5] Studying these interactions can provide insights into bacterial pathogenesis and virulence.[5]
- **Drug Delivery Systems:** Phospholipids are fundamental components of liposomes and other nanoparticle-based drug delivery systems.[6][7] The unique physical properties of **16:0-17:0**

Cyclo PC, such as increased rigidity compared to its unsaturated precursor, could be exploited to create more stable and controlled-release liposomal formulations.

Experimental Protocols

The following are generalized protocols for the extraction and analysis of **16:0-17:0 Cyclo PC** from biological samples or for its characterization. Researchers should optimize these protocols for their specific applications.

Protocol 1: Lipid Extraction from Bacterial Cells

This protocol is a modification of the Bligh-Dyer method for total lipid extraction.

Materials:

- Bacterial cell pellet
- Methanol (MeOH)
- Chloroform (CHCl₃)
- 0.9% NaCl solution
- Glass centrifuge tubes
- Nitrogen gas stream
- Sonicator

Procedure:

- Resuspend the bacterial cell pellet in 1 mL of sterile water.
- Add 3.75 mL of a 1:2 (v/v) mixture of chloroform and methanol to the cell suspension.
- Vortex the mixture vigorously for 15 minutes.
- Add 1.25 mL of chloroform and vortex for 1 minute.

- Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.
- Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
- Dry the lipid extract under a gentle stream of nitrogen gas.
- Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform/methanol 2:1, v/v) for further analysis.

Protocol 2: Analysis of 16:0-17:0 Cyclo PC by LC-MS/MS

This protocol outlines a general approach for the identification and quantification of **16:0-17:0 Cyclo PC** using liquid chromatography-tandem mass spectrometry.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Reversed-phase C18 column
- Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source

Mobile Phases:

- Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate
- Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

Procedure:

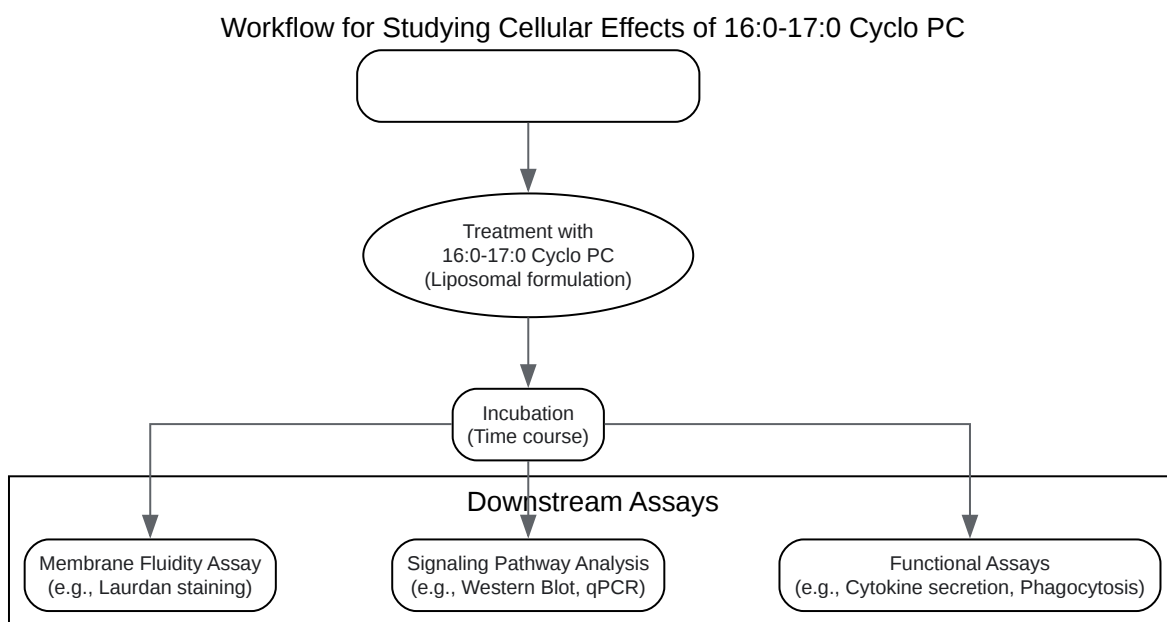
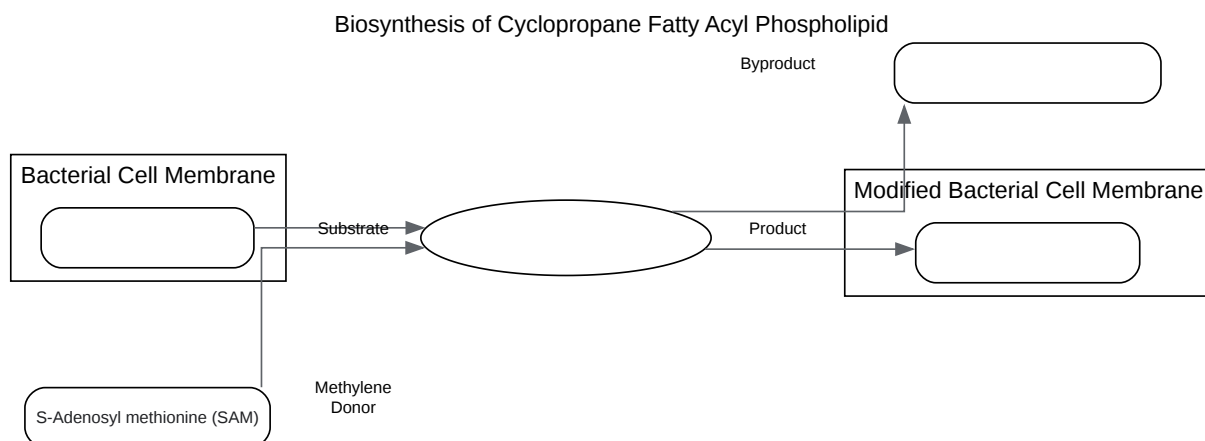
- Chromatographic Separation:
 - Inject the lipid extract onto the C18 column.

- Use a gradient elution to separate the different lipid species. A typical gradient might start at 40% B and increase to 100% B over 20-30 minutes.
- Mass Spectrometry Analysis:
 - Operate the mass spectrometer in positive ion mode.
 - Full Scan (MS1): Acquire full scan spectra to identify the protonated molecule $[M+H]^+$ of **16:0-17:0 Cyclo PC** (expected $m/z \approx 746.6$).
 - Tandem MS (MS/MS): Perform fragmentation of the precursor ion. Key diagnostic fragment ions for phosphatidylcholines include the phosphocholine headgroup at m/z 184.07. Other fragments will correspond to the neutral loss of the fatty acyl chains. Differentiating the cyclopropane-containing fatty acid from an unsaturated fatty acid with the same mass may require specialized fragmentation techniques.[\[8\]](#)
- Data Analysis:
 - Identify **16:0-17:0 Cyclo PC** based on its retention time and characteristic fragmentation pattern.
 - Quantify the lipid by comparing the peak area to that of a known amount of an appropriate internal standard.

Visualizations

Biosynthesis of Cyclopropane Phospholipids

The following diagram illustrates the enzymatic conversion of an unsaturated fatty acyl chain within a phospholipid to a cyclopropane-containing fatty acyl chain.



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